3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a fused bicyclic quinazoline-2,4-dione core. Key structural features include:
- Allyl group at position 3, which may enhance reactivity or modulate steric interactions.
- 1,2,4-Oxadiazole ring at position 1, linked to a 3,5-dimethoxyphenyl group.
- 3,5-Dimethoxyphenyl substitution, which likely contributes to solubility and target engagement via hydrogen bonding or π-π interactions.
Quinazoline-diones are pharmacologically significant, with applications in kinase inhibition, antimicrobial activity, and anticancer research . The compound’s design suggests optimization for enhanced pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-4-9-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-31-19)14-10-15(29-2)12-16(11-14)30-3/h4-8,10-12H,1,9,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQVNOKSHLGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. A typical synthetic route may include the formation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the subsequent functionalization of the molecule. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure.
Industrial production methods: : Industrial production of this compound may leverage scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Key steps may include batch or continuous flow synthesis, purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, typically involving the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions may target the quinazoline core, resulting in partially or fully reduced products.
Substitution: : The presence of various functional groups allows for substitution reactions, which can modify the chemical structure and properties of the compound.
Common reagents and conditions used in these reactions
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Nucleophiles or electrophiles depending on the specific substitution site.
Major products formed from these reactions
Oxidation products may include epoxides or other oxygenated derivatives.
Reduction products can involve partially or fully hydrogenated quinazoline cores.
Substitution products vary based on the substituents introduced.
Scientific Research Applications
Chemistry: : The compound can serve as a precursor or intermediate in the synthesis of more complex molecules, contributing to the development of new materials or catalysts.
Biology: : Its structural components may exhibit bioactive properties, making it a candidate for biological assays and studies on cell signaling, enzyme inhibition, or receptor binding.
Medicine: : Potential pharmaceutical applications include its use as a lead compound in drug discovery for targeting specific diseases or conditions, such as cancer or neurological disorders.
Industry: : The compound's unique chemical properties may find applications in the development of specialized materials, sensors, or coatings.
Mechanism of Action
The mechanism of action of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is determined by its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The quinazoline core and oxadiazole ring are likely to play critical roles in binding to these targets, modulating their activity or function through various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (from )
- Core : Pyrimidine-2,4-dione (6-membered ring) vs. quinazoline-2,4-dione (fused 6+6 bicyclic system).
- Substituents: A piperidinylmethyl group linked to 2,3-dimethylphenoxy at position 4.
- Activity : Anti-mycobacterial (e.g., tuberculosis treatment) .
Compound B : 1-(arylmethyl)quinazoline-2,4(1H,3H)-dione derivatives (from )
- Core : Identical quinazoline-2,4-dione.
- Substituents : Varied aryl groups at position 1 (e.g., benzyl, substituted benzyl).
- Synthesis : Patent-protected methods emphasize nucleophilic substitution or coupling reactions for aryl-methyl attachment .
- Key Difference : The target compound’s 1,2,4-oxadiazole linker and 3,5-dimethoxyphenyl group may confer superior metabolic stability compared to direct aryl-methyl linkages.
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Solubility: The 3,5-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to non-polar aryl groups (e.g., 2,3-dimethylphenoxy in Compound A).
- Metabolic Stability : The 1,2,4-oxadiazole ring resists esterase-mediated hydrolysis, a common degradation pathway for esters or amides in analogues like Compound B.
- Synthetic Complexity : The oxadiazole formation (e.g., via cyclization of amidoximes) adds steps compared to direct aryl coupling in Compound B’s synthesis .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Patent Landscape : Manufacturing processes for 1-(arylmethyl)quinazoline-diones () suggest scalable routes for analogues, though the target compound’s oxadiazole linker may require specialized optimization .
Biological Activity
The compound 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that combines the pharmacological properties of quinazoline and oxadiazole moieties. These classes of compounds have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure incorporates an allyl group and a 3,5-dimethoxyphenyl substituent on the oxadiazole ring, which is known to enhance biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed that certain derivatives demonstrated moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| Compound 13 | 9 | 15 |
| Compound 15 | 10-12 | 75 |
These findings suggest that the incorporation of an oxadiazole ring may enhance the antimicrobial efficacy of quinazoline derivatives.
Anticancer Activity
In vitro studies have demonstrated that related compounds induce apoptosis in cancer cells. For instance, the derivative (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol was shown to activate apoptotic pathways in colon cancer cell lines through the modulation of death receptors such as Fas and DR3 . The treatment resulted in a significant increase in apoptotic markers like cleaved caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2.
Table: Apoptosis Induction in Cancer Cells
| Concentration (μg/ml) | Apoptosis Rate (%) |
|---|---|
| 0 | 10 |
| 5 | 30 |
| 10 | 50 |
| 15 | 67.64 |
These results indicate that compounds with similar structural motifs may also possess anticancer properties by targeting key apoptotic pathways.
The proposed mechanism involves the inhibition of critical signaling pathways such as STAT3 and NF-kB, which are often constitutively active in cancer cells. The treatment with derivatives has been shown to reduce DNA binding activity of these transcription factors, leading to decreased cell proliferation and increased apoptosis .
Case Studies
A study focused on a series of quinazoline derivatives highlighted their potential as fluoroquinolone-like inhibitors against bacterial gyrase and DNA topoisomerase IV. Among these compounds, some exhibited broad-spectrum activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. Q: What are the standard synthetic routes for 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
A: The synthesis typically involves:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives or alkylation of preformed quinazolines.
- Step 2: Introduction of the oxadiazole moiety through cyclocondensation of nitrile intermediates with hydroxylamine.
- Step 3: Allylation at the N3 position using allyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Key Techniques: Reflux in polar aprotic solvents (DMF/DMSO), purification via column chromatography, and monitoring by TLC/HPLC .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve oxadiazole ring formation efficiency?
A: Optimization strategies include:
- Solvent Selection: Use DMF or DMSO to stabilize intermediates.
- Catalyst Screening: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct minimization.
- Stoichiometry: Adjust molar ratios of nitrile precursors to hydroxylamine (1:1.2) for excess reagent-driven completion .
Basic Characterization
Q. Q: What analytical methods validate the structural integrity of this compound?
A: Essential techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm allyl, oxadiazole, and quinazoline connectivity.
- Mass Spectrometry: HRMS for exact mass verification (e.g., molecular ion peak at m/z 450.15).
- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of dimethoxyphenyl) .
Advanced Characterization
Q. Q: How to resolve NMR signal overlap in the aromatic region of derivatives?
A: Strategies:
- 2D NMR: Use HSQC and HMBC to assign overlapping protons and carbons.
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational exchange.
- Computational Modeling: Compare experimental data with DFT-predicted chemical shifts .
Biological Activity
Q. Q: What in vitro assays are suitable for evaluating antimicrobial potential?
A: Recommended approaches:
- MIC Determination: Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028).
- Time-Kill Assays: Assess bactericidal/fungicidal kinetics.
- SAR Analysis: Modify the 3,5-dimethoxyphenyl group to probe electronic effects on activity .
Mechanistic Studies
Q. Q: How to investigate kinase inhibition mechanisms using this compound?
A: Methodological steps:
- Enzymatic Assays: Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™.
- Molecular Docking: Use AutoDock Vina to predict binding poses in kinase ATP pockets.
- Mutagenesis: Validate key residues (e.g., gatekeeper mutations) via site-directed mutagenesis .
Advanced SAR
Q. Q: Which structural modifications enhance selectivity for cancer-related targets?
A: Modifications include:
- Oxadiazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) to improve π-π stacking.
- Quinazoline Core: Replace allyl with propargyl groups to modulate steric bulk.
- Dimethoxyphenyl Optimization: Replace methoxy with trifluoromethoxy to enhance lipophilicity .
Stability Profiling
Q. Q: How to assess compound stability under physiological conditions?
A: Protocol:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24h; analyze degradation via UPLC-MS.
- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures.
- Light Sensitivity: Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation .
Solubility Optimization
Q. Q: What formulation strategies improve bioavailability for in vivo studies?
A: Approaches:
- Salt Formation: Synthesize hydrochloride or mesylate salts.
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) for sustained release.
- Co-Solvent Systems: Prepare 10% DMSO/90% PEG 400 solutions for i.p. administration .
Data Contradictions
Q. Q: How to reconcile discrepancies in reported IC₅₀ values across studies?
A: Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
